1-[(2,4-Difluorophenyl)sulfonyl]piperazine
Description
Historical Context and Significance of the Piperazine (B1678402) Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its journey in medicine began in the early 20th century with its use as an anthelmintic agent to treat parasitic worm infections. The mechanism of action involves paralyzing the parasites, allowing the host to expel them.
Over the decades, the utility of the piperazine moiety has expanded dramatically. It is now a key structural component in a vast array of approved drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, antifungals, and antibiotics. The widespread prevalence of this scaffold is attributed to several favorable characteristics. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups to modulate biological activity and physicochemical properties. Furthermore, the piperazine ring can improve a drug candidate's pharmacokinetic profile, such as enhancing aqueous solubility and bioavailability, due to the basic nature of its nitrogen atoms. Its conformational flexibility also allows it to act as a versatile linker or scaffold to orient other pharmacophoric groups for optimal interaction with biological targets. nih.gov
Role of the Sulfonyl Moiety in Modulating Pharmacological Activity
The sulfonyl group (-SO2-) and its derivative, the sulfonamide (-SO2NH-), have a rich history in medicine, beginning with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. This discovery, which originated from research into coal-tar dyes in the 1930s, revolutionized the treatment of bacterial infections before the era of penicillin.
Beyond their antimicrobial effects, sulfonamides and the broader sulfonyl group are integral to a wide range of modern pharmaceuticals. This functional group is not merely a passive linker; it actively participates in modulating a compound's pharmacological profile. The sulfonyl group can act as a bioisostere for other functional groups like amides or esters, and its tetrahedral geometry can influence the spatial arrangement of a molecule.
Positioning of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine within Contemporary Medicinal Chemistry
The compound this compound emerges not as a therapeutic agent in its own right, but as a crucial intermediate and building block in the synthesis of more complex, highly active pharmaceutical molecules. Its structure combines the advantageous properties of the piperazine ring with the modulating effects of a difluorinated phenylsulfonyl group.
In contemporary medicinal chemistry, this compound serves as a key precursor in the development of targeted therapies. For instance, it is utilized in the synthesis of novel antagonists for the 5-HT6 receptor, which are being investigated as potential treatments for cognitive disorders like Alzheimer's disease. Furthermore, derivatives of this compound form the basis for potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), contributing to the ongoing search for more effective antiretroviral drugs. Its structure is also foundational in the creation of new acaricides for agricultural applications. The difluorophenyl moiety is of particular interest as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.
Research Rationale and Scope of Investigation for the Target Compound
The rationale for synthesizing and utilizing this compound is rooted in the principles of rational drug design. Researchers investigate this compound and its derivatives to systematically explore structure-activity relationships (SAR). By using this core structure as a scaffold, chemists can introduce various substituents on the second nitrogen of the piperazine ring and analyze how these changes affect the resulting molecule's potency, selectivity, and pharmacokinetic properties.
The scope of investigation involving this compound is therefore broad, spanning multiple therapeutic areas. The primary goal is to leverage its well-defined chemical properties to create new molecular entities with improved efficacy against specific biological targets. The research focuses on its utility as a versatile synthetic intermediate, allowing for the efficient construction of libraries of related compounds for high-throughput screening and lead optimization in drug discovery programs.
Data on Related Compounds
While specific biological activity data for this compound as a standalone entity is not available in public research, the following table presents data for more complex molecules that incorporate this core structure, illustrating its role in achieving high potency.
| Compound Class | Target | Example Derivative | Biological Activity (IC50 / Ki) |
| 5-HT6R Antagonists | 5-HT6 Receptor | C14 (indole derivative) | Ki = 0.085 nM |
| HIV-1 NNRTIs | HIV-1 Reverse Transcriptase | 18b1 (diarylpyrimidine derivative) | EC50 = 1.3 nM (Wild-Type) |
| Acaricides | Mites (e.g., Tetranychus urticae) | Phenylpiperazine derivative | High activity |
Physicochemical Properties
The table below outlines the calculated or known physicochemical properties of the parent compound, which are critical for its role as a synthetic intermediate.
| Property | Value |
| Molecular Formula | C10H12F2N2O2S |
| Molecular Weight | 262.28 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents like DCM |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCOHNLEUVNZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-38-4 | |
| Record name | 1-(2,4-difluorobenzenesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 1 2,4 Difluorophenyl Sulfonyl Piperazine
Established Synthetic Pathways for the Sulfonylpiperazine Core
The formation of the 1-[(2,4-Difluorophenyl)sulfonyl]piperazine scaffold is primarily achieved through reactions that form the sulfur-nitrogen bond between the 2,4-difluorophenylsulfonyl moiety and the piperazine (B1678402) ring.
The most direct and widely employed method for synthesizing the this compound core is the nucleophilic substitution reaction between 2,4-difluorobenzenesulfonyl chloride and piperazine. sigmaaldrich.com In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. nih.gov
This reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) or 1,4-dioxane, often in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct. nih.govmdpi.com The use of excess piperazine can also serve this purpose and helps to minimize the formation of the disubstituted byproduct, 1,4-bis[(2,4-difluorophenyl)sulfonyl]piperazine. The reaction generally proceeds under mild conditions, for instance, by stirring at room temperature or gentle heating to ensure completion. nih.gov This approach is favored for its efficiency and the ready availability of the starting materials. sigmaaldrich.com
Table 1: Example of Nucleophilic Substitution for Sulfonylpiperazine Synthesis
| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|---|
| 1-Acetyl-5-indoline sulfonyl chloride | 1-(3,5-Bis(trifluoromethyl)phenyl)piperazine | Et₃N | 1,4-dioxane | 60 °C, 3 h | 1-(5-((4-(3,5-Bis(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethan-1-one | nih.gov |
While less common for the direct synthesis of the sulfonylpiperazine core itself, N-arylation reactions are fundamental in creating N-arylpiperazine structures, which are analogous to the sulfonylpiperazine linkage. nih.govresearchgate.net These methods could theoretically be adapted for the synthesis of the target compound.
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. nih.govorganic-chemistry.org In a hypothetical application to synthesize the target compound, this would involve reacting piperazine with a 2,4-difluorophenyl halide under palladium catalysis. nih.gov The reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., RuPhos), and a base (e.g., NaOtBu). nih.gov This method is highly versatile and has been instrumental in synthesizing a vast array of N-arylpiperazines for pharmaceutical development. nih.govresearchgate.net
The Ullmann–Goldberg reaction (also known as Ullmann condensation) is a copper-catalyzed alternative for C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction typically involves coupling an aryl halide with an amine at elevated temperatures, often in a polar aprotic solvent like DMF or NMP. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern iterations with soluble copper catalysts and ligands have made the process milder. wikipedia.orgmdpi.com The Goldberg variation specifically refers to the C-N coupling to form anilines. wikipedia.org This method could be envisioned for coupling piperazine with an activated 2,4-difluorophenyl halide. mdpi.comnih.gov
Alternative strategies often involve constructing the piperazine ring itself with the arylsulfonyl group already attached to a precursor. One classical method for forming N-arylpiperazines involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov This approach requires elevated temperatures and long reaction times. nih.gov While not directly reported for this compound, a similar strategy could potentially be employed by starting with 2,4-difluorobenzenesulfonamide (B83623) and reacting it with a suitable nitrogen mustard equivalent.
Advanced Functionalization Strategies for the Piperazine Nitrogen
Once the this compound core is synthesized, the free secondary amine (N-H) of the piperazine ring becomes a versatile handle for introducing a wide range of chemical diversity.
The secondary amine of the sulfonylpiperazine intermediate is nucleophilic and can readily participate in various chemical transformations to attach diverse functional groups and complex scaffolds. Common reactions include:
N-Alkylation: Reaction with alkyl halides (e.g., iodides, bromides) or other alkylating agents in the presence of a base (e.g., K₂CO₃) introduces alkyl substituents. nih.govresearchgate.netnih.gov This is a straightforward method to explore structure-activity relationships by varying the nature of the alkyl chain.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is a powerful method for introducing more complex substituted alkyl groups. nih.gov
Acylation and Amidation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents like DMT-MM) forms amide bonds, linking the piperazine core to various acyl groups or other molecular fragments. mdpi.comresearchgate.net
Coupling to Heterocycles: The piperazine nitrogen can be used as a nucleophile in substitution reactions with activated heterocyclic compounds, such as those containing a good leaving group (e.g., a halogen on an electron-deficient ring), to generate more complex drug-like molecules. nih.gov
These functionalization strategies are crucial in medicinal chemistry for creating libraries of compounds for biological screening. nih.govnih.gov For instance, the piperazine moiety is often used as a linker to connect a pharmacophoric group to another part of a molecule, and the ability to easily derivatize it is a significant synthetic advantage. nih.gov
Table 2: Examples of Functionalization Reactions at the Piperazine Nitrogen
| Piperazine Derivative | Reagent | Reaction Type | Conditions | Resulting Scaffold | Ref |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)piperazine | 2-Formyl-1H-indole-5-carbonitrile | Reductive Amination | Sodium cyanoborohydride, Acetic acid, Methanol, 60 °C | Indole-piperazine | nih.gov |
| 1-(4-Chlorobenzhydryl)piperazine | Benzoyl chlorides | N-Acylation | Triethylamine, Dichloromethane, 0 °C to RT | N-Benzoyl-piperazine | mdpi.com |
| Boc-piperazine | 2,4-Difluorophenyl-substituted oxirane | Nucleophilic ring-opening | Ethanol, Et₃N, 80 °C | Triazole-piperazine hybrid | nih.gov |
A key challenge in working with piperazine is achieving regioselectivity. When starting with unsubstituted piperazine, reactions can lead to a mixture of mono- and di-substituted products. To ensure functionalization occurs only at the desired nitrogen, several strategies are employed:
Use of Excess Piperazine: As mentioned in the synthesis of the core, using a large excess of piperazine favors the mono-substituted product by statistical probability. nih.gov
Protecting Groups: A more robust strategy involves using a mono-protected piperazine derivative, such as N-Boc-piperazine (tert-butyloxycarbonyl piperazine). nih.gov The Boc group blocks one nitrogen, allowing the other to be selectively functionalized (e.g., with the sulfonyl chloride). Subsequently, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), revealing the free secondary amine for further derivatization. nih.gov This two-step approach provides excellent control over regioselectivity.
Flow Chemistry: For N-alkylation reactions, continuous flow chemistry can offer superior control over stoichiometry and reaction time, leading to higher selectivity for the mono-alkylated product compared to batch processing. researchgate.net
Optimization of reaction conditions—including the choice of base, solvent, temperature, and reaction time—is crucial for maximizing the yield of the desired mono-functionalized product and minimizing side reactions. beilstein-journals.orgrsc.orgresearchgate.netmdpi.comresearchgate.netnih.gov Careful selection of these parameters, often guided by initial screening experiments, is essential for developing efficient and scalable synthetic routes.
Green Chemistry Principles in the Synthesis of Sulfonylpiperazine Derivatives
The integration of green chemistry principles into the synthesis of sulfonylpiperazine derivatives aims to reduce the environmental impact and improve the efficiency of chemical processes. rsc.orgmdpi.com These principles address challenges such as waste generation, the use of hazardous substances, and energy consumption. mdpi.comresearchgate.net
Key green chemistry strategies applicable to the synthesis of compounds like this compound include:
Waste Prevention and Atom Economy : The foundational principle is to prevent waste rather than treating it after it has been created. researchgate.net Synthesis routes are designed to maximize the incorporation of all materials from the reactants into the final product, a concept known as atom economy. bohrium.com The typical synthesis of a sulfonylpiperazine involves the reaction of a sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) with piperazine. While this is a relatively direct nucleophilic substitution, optimizing stoichiometry and reaction conditions can minimize byproducts.
Safer Solvents and Auxiliaries : Traditional syntheses often rely on chlorinated solvents like dichloromethane (CH₂Cl₂), which pose environmental and health risks. rsc.org Green chemistry encourages the use of safer alternatives such as water, bio-based solvents (e.g., ethanol), or supercritical CO₂. rsc.org For reactions involving piperazines, performing the synthesis in an aqueous medium or a biodegradable organic solvent can significantly reduce the environmental footprint. rsc.org
Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. rsc.orgbohrium.com While the direct sulfonylation of piperazine does not always require a catalyst, research into catalytic methods for C-N bond formation or for activating the sulfonyl group could present a greener pathway. bohrium.com
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, add to the number of synthetic steps and generate waste. researchgate.netajpp.in In the synthesis of this compound, the reaction can be carried out with a large excess of piperazine, which acts as both the reactant and a base to neutralize the HCl byproduct, thus avoiding the need to protect one of the piperazine nitrogens. While this requires a subsequent separation step, it can be more efficient than a multi-step protect-react-deprotect sequence. ajpp.in
Spectroscopic and Chromatographic Techniques for Structural Confirmation in Research
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of newly synthesized compounds such as this compound. A combination of spectroscopic and chromatographic methods provides a comprehensive profile of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in solution. acs.orgspectrabase.com Through ¹H and ¹³C NMR, chemists can determine the connectivity of atoms and gain insights into the electronic environment of the nuclei. mdpi.comresearchgate.net
For this compound, the expected NMR signals provide a unique fingerprint of its structure. The ¹H NMR spectrum would feature distinct signals for the protons on the aromatic ring and the piperazine ring. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. mdpi.com
Expected ¹H NMR Spectral Data (Estimated)
| Protons | Multiplicity | Estimated Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H (1H) | Multiplet (td) | 7.9 - 8.0 |
| Aromatic-H (2H) | Multiplet (m) | 7.2 - 7.4 |
| Piperazine-H (4H) | Triplet (t) | ~3.2 |
| Piperazine-H (4H) | Triplet (t) | ~3.0 |
Expected ¹³C NMR Spectral Data (Estimated)
| Carbons | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F (d, JCF ≈ 255 Hz) | ~165 |
| Aromatic C-F (d, JCF ≈ 255 Hz) | ~162 |
| Aromatic C-S | ~135 |
| Aromatic C-H | ~132 |
| Aromatic C-H | ~112 |
| Aromatic C-H | ~106 |
| Piperazine C-N | ~46 |
Note: The chemical shift values are estimates based on data from structurally similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. researchgate.net It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), which allows for the calculation of a unique molecular formula. researchgate.net This is essential for validating the identity of a newly synthesized compound. dovepress.comacs.org
For this compound, the molecular formula is C₁₀H₁₂F₂N₂O₂S. Using HRMS with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The comparison between the calculated exact mass and the experimentally measured mass must fall within a narrow tolerance (e.g., ±5 ppm) to confirm the formula.
HRMS Validation Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₂N₂O₂S |
| Molecular Weight | 278.28 g/mol |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Calculated Exact Mass for [C₁₀H₁₃F₂N₂O₂S]⁺ | 279.0669 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. semanticscholar.org Each functional group has a characteristic absorption frequency range. nih.gov For this compound, IR spectroscopy can confirm the presence of the key sulfonamide, piperazine, and difluorophenyl groups.
The IR spectrum would show strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. Additionally, absorptions corresponding to the N-H stretch of the secondary amine in the piperazine ring, C-F bonds, and various C-H and C-N bonds would be visible.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1320 |
| Sulfonamide (SO₂) | Symmetric Stretch | 1170 - 1150 |
| Amine (N-H) | Stretch | 3350 - 3250 (broad) |
| Aromatic C-F | Stretch | 1280 - 1100 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | 1250 - 1020 |
Chromatographic techniques are essential for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks, often using a UV detector set to a wavelength where the analyte absorbs strongly.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC with the detection capabilities of MS. acs.org This provides a higher level of confidence in purity assessment, as it confirms that the main peak has both the correct retention time and the expected mass-to-charge ratio of the target compound. This dual detection is invaluable for distinguishing the product from impurities that might co-elute or have similar UV spectra. mdpi.com
Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity Acceptance | >95% Peak Area |
Pharmacological Activities and Biological Evaluation of 1 2,4 Difluorophenyl Sulfonyl Piperazine Analogs
Overview of Biological Potencies Associated with Sulfonylpiperazine Derivatives
Derivatives of sulfonylpiperazine have been reported to exhibit a wide spectrum of biological activities, establishing this class of compounds as a "privileged scaffold" in drug discovery. omicsonline.orgnih.govnih.gov The adaptability of the piperazine (B1678402) ring allows for structural modifications that can fine-tune the pharmacological activity of the resulting molecules. nih.gov The two nitrogen atoms within the six-membered ring provide a significant polar surface area and opportunities for hydrogen bonding, which can lead to improved aqueous solubility and favorable pharmacokinetic profiles. nih.gov The diverse biological actions attributed to sulfonylpiperazine derivatives include anti-proliferative, antimicrobial, enzyme modulatory, and neuromodulatory effects. omicsonline.orgijpsr.com
Anti-proliferative and Cytotoxic Activity in Cancer Models
The sulfonylpiperazine moiety is a constituent of various compounds investigated for their anti-cancer properties. omicsonline.orgnih.gov Research has demonstrated that specific structural features and substitution patterns on the sulfonylpiperazine core are crucial for their cytotoxic effects against cancer cell lines. omicsonline.org
For instance, a series of chrysin-based sulfonylpiperazines were synthesized and evaluated for their cytotoxic efficacy. nih.gov Halogenated analogs, such as those with chloro and fluoro substituents, showed promising anticancer potential against ovarian (SK-OV-3), cervical (HeLa), and colon (HT-29) cancer cell lines. nih.gov In another study, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine demonstrated significant inhibitory activity against breast cancer cell proliferation.
Another class of sulfonylpiperazine derivatives, designed as LpxH inhibitors, has also been assessed for anticancer activity. Modifications to the aryl group, such as the introduction of chloro and trifluoromethyl groups, were found to enhance potency in enzymatic assays, which can be relevant to cancer research.
The table below summarizes the cytotoxic activity of selected sulfonylpiperazine analogs against various cancer cell lines.
| Compound Class | Substituents | Cancer Cell Line(s) | Observed Effect |
| Chrysin-sulfonylpiperazines | Halogenated (e.g., Cl, F) | SK-OV-3, HeLa, HT-29 | Promising anticancer potential nih.gov |
| Chrysin-sulfonylpiperazines | Methoxy (e.g., 4-OCH₃, 2,4-diOCH₃) | A-549, HT-29 | Beneficial effects nih.gov |
| 1-Benzhydryl-sulfonyl-piperazines | 4-tert-butyl-benzenesulfonyl | Breast Cancer Cells | Significant inhibitory activity |
Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)
The sulfonylpiperazine scaffold has been identified as a promising framework for the development of new antimicrobial agents. omicsonline.orgresearchgate.net Numerous studies have reported the synthesis of sulfonylpiperazine derivatives and their subsequent evaluation for antibacterial and antifungal properties. researchgate.netacgpubs.org
In one such study, a series of piperazine derivatives were synthesized and tested against a panel of bacteria and fungi. researchgate.netacgpubs.org The antibacterial activity was assessed against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netacgpubs.org The antifungal activity was evaluated against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org Many of the synthesized compounds in this series demonstrated significant antimicrobial and antifungal properties. researchgate.netacgpubs.org
Another area of investigation involves the role of sulfonylpiperazine derivatives as inhibitors of LpxH, an enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. nih.gov Analogs with specific substitutions, such as a combination of chloro and trifluoromethyl groups on the phenyl ring, showed marked improvements in antibiotic activity against Klebsiella pneumoniae. nih.gov
Additionally, certain sulfonylpiperazine compounds have been found to prevent the invasion of red blood cells by Plasmodium falciparum, the parasite responsible for malaria, by interfering with actin-1/profilin dynamics. nih.gov
Enzyme Modulatory Activities (e.g., DPP-IV, α-Amylase, Topoisomerase, Carbonic Anhydrase)
Sulfonylpiperazine derivatives have demonstrated the ability to modulate the activity of several key enzymes, indicating their potential in treating a range of diseases. omicsonline.orgresearchgate.net
Carbonic Anhydrase Inhibition: A series of 2,4-dichloro-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamides were designed and synthesized, showing notable inhibition potency and selectivity for the human carbonic anhydrase (hCA) II isoform. researchgate.net Select compounds from this series were investigated in an in vivo glaucoma model and demonstrated relevant efficacy. researchgate.net
α-Amylase Inhibition: Piperazine sulfonamide analogs have been evaluated for their α-amylase inhibitory activity as a potential approach for managing type II diabetes. researchgate.net Some of these compounds, particularly those with electron-withdrawing groups like chloro, fluoro, and bromo, exhibited remarkable α-amylase inhibitory activity, with IC₅₀ values outperforming the standard drug, acarbose. researchgate.net
The table below presents the α-amylase inhibitory activity of selected piperazine sulfonamide analogs.
| Compound | IC₅₀ (μM) |
| 9m | 83.7 ± 2 |
| 9n | 75.4 ± 2 |
| 9o | 68.1 ± 2 |
| 9p | 60.8 ± 2 |
| Acarbose (Standard) | 101.7 ± 2.0 |
Data sourced from a study on piperazine sulfonamide analogs as diabetic-II inhibitors. researchgate.net
Neuromodulatory and Central Nervous System (CNS) Effects
The sulfonylpiperazine structure is a key feature in compounds designed to target the central nervous system. omicsonline.org These derivatives have been investigated for their potential in treating various neurological and psychiatric disorders. mdpi.com
A novel series of conformationally restricted N-arylpiperazine derivatives were designed as ligands for D₂ and D₃ dopamine (B1211576) receptors, which are implicated in the pathophysiology of conditions like schizophrenia and depression. mdpi.com These compounds, which incorporate a 1,3-benzodioxolyl-sulfonamide N-arylpiperazine structure, have shown high affinity for these receptors in binding studies. mdpi.com
The versatility of the piperazine scaffold allows it to be a crucial component in modulating the pharmacokinetic and pharmacodynamic properties of drugs targeting the CNS. nih.gov
Other Emerging Pharmacological Actions
The therapeutic potential of sulfonylpiperazine derivatives continues to expand as research uncovers new biological activities. ijpsr.com
Antioxidant Activity: Chrysin-based sulfonylpiperazines have been evaluated for their free radical scavenging potential. nih.gov Compounds with 4-OCF₃, 4-OCH₃, and 2,4-diOCH₃ substitutions demonstrated the best antioxidant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. nih.gov
Antimalarial Activity: A specific sulfonylpiperazine compound, MMV020291, and its analogs have been identified as specific inhibitors of red blood cell invasion by the malaria parasite Plasmodium falciparum. nih.gov These compounds interfere with actin polymerization necessary for the parasite's merozoite stage to invade host cells. nih.gov
In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine and its analogs is essential to determine their mechanism of action and structure-activity relationships (SAR). omicsonline.org Such studies typically involve a battery of assays to assess their interaction with specific biological targets.
For example, the in vitro evaluation of sulfonylpiperazine-based carbonic anhydrase inhibitors involved a stopped-flow CO₂ hydrase assay to determine the inhibition constants (Kᵢ) against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII). researchgate.net This allows for the quantification of their potency and selectivity.
In the context of antimicrobial research, in vitro characterization involves determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.net For enzyme inhibitors, such as those targeting α-amylase, in vitro assays are used to calculate the IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net
For neuromodulatory agents, in vitro characterization includes radioligand binding assays to determine the affinity (Kᵢ) of the compounds for their target receptors, such as the D₂ and D₃ dopamine receptors. mdpi.com Furthermore, functional assays, like the GTP-shift assay, are employed to elucidate the intrinsic efficacy of the compounds, classifying them as agonists, antagonists, or partial agonists. mdpi.com
The table below provides an example of in vitro characterization data for a series of sulfonylpiperazine-based carbonic anhydrase inhibitors.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 4 | 273.0 | 5.8 | 32.4 | 5.9 |
| 5 | >10000 | 25.6 | 45.8 | 52.1 |
| 7 | 875.6 | 6.5 | 25.7 | 7.8 |
| 9 | >10000 | 5.0 | 25.3 | 7.5 |
| Acetazolamide (Standard) | 250.0 | 12.1 | 25.0 | 5.7 |
Data represents inhibition constants (Kᵢ) from a study on Lasamide containing sulfonylpiperazines. researchgate.net
Cell Viability and Apoptosis Assays
Cell viability and the induction of apoptosis are critical measures of a compound's potential as an anticancer agent. Analogs of this compound have been subjected to numerous assays to determine their efficacy.
In one study, the cytotoxicity of various phenylsulfonylpiperazine derivatives was assessed against MCF7, MDA-MB-231, and MDA-MB-453 breast cancer cells. mdpi.com Cell viability was quantified using the MTT (3-[4,5-dimethyl-thiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay after 48 hours of treatment. mdpi.com Among the tested compounds, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3) emerged as the most promising, with a half-maximal inhibitory concentration (IC50) of 4.48 μM and a selectivity index of 35.6 in MCF7 cells. mdpi.com This compound also demonstrated significant antimigratory and antiproliferative activities against these luminal breast cancer cells. mdpi.com
Another study identified a novel piperazine derivative, referred to as C505, which effectively inhibits cancer cell proliferation with a 50% growth inhibition (GI50) ranging from 0.06 to 0.16 µM. e-century.us The induction of apoptosis was confirmed using Annexin V and 7-aminoactinomycin D (7-AAD) staining. e-century.us Early apoptotic cells test positive for Annexin V and negative for 7-AAD, while late-stage apoptotic and dead cells are positive for both. e-century.us Treatment of K562 leukemia cells with 5 µM of C505 led to a significant increase in the apoptotic cell population over 72 hours. e-century.us This process was found to be caspase-dependent. e-century.us
Furthermore, novel 1,2,4-triazine (B1199460) sulfonamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways in DLD-1 and HT-29 colon cancer cells. nih.gov The pro-apoptotic potential was confirmed by Annexin V binding assays and analysis of caspase-8, -9, and -3/7 activity. nih.gov Similarly, certain sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives have been found to induce the activity of caspase-9 and caspase-3 in cancer cell lines. researchgate.net
Table 1: Cytotoxicity of Select Piperazine Analogs
| Compound | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast Cancer) | MTT | IC50 = 4.48 μM | mdpi.com |
| C505 | K562 (Leukemia) | Proliferation/Apoptosis | GI50 = 0.06-0.16 µM; Induces caspase-dependent apoptosis | e-century.us |
| 1,2,4-Triazine Sulfonamide Derivative | DLD-1, HT-29 (Colon Cancer) | Annexin V, Caspase Activity | Induces apoptosis via intrinsic and extrinsic pathways | nih.gov |
| Sulfamethoxazole/1-(2-fluorophenyl) piperazine derivative | HeLa (Cervical Cancer) | Apoptosis Assay | Induces caspase-9 and caspase-3 activity | researchgate.net |
Target-Specific Enzyme and Receptor Binding Assays
To understand the specific molecular interactions of these compounds, enzyme and receptor binding assays are employed. These studies have revealed high affinity for various biological targets.
A series of arylalkylsulfonyl piperazine derivatives demonstrated notable affinity and selectivity for sigma receptors. nih.gov Halogen-substituted sulfonamides, in particular, showed high affinity for the σ1 receptor and lower affinity for the σ2 receptor. nih.gov For instance, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analog was identified as a highly selective ligand with a 96-fold σ1/σ2 selectivity ratio (Kiσ1 = 0.96 ± 0.05 nM and Kiσ2 = 91.8 ± 8.1 nM). nih.gov
In another area, bridged piperazine analogs of 1-¿2-[bis(4-fluorophenyl)methoxy]ethyl¿-4-(3-phenylpropyl)piperazine (GBR 12909) were evaluated for their ability to bind to the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov The N-methyl and N-propylphenyl analogs showed high affinity for the DAT with IC50 values of 8.0 and 8.2 nM, respectively. nih.gov
Additionally, piperazine-based compounds have been developed as antagonists for the P2X4 receptor, a ligand-gated ion channel implicated in neuroinflammation and cancer. nih.govnih.gov A Ca²⁺-flux assay was used to determine the structure-activity relationships for over 35 synthesized compounds, with several showing more potent P2X4R antagonism than the reference drug, paroxetine. nih.gov Other research has identified piperazine derivatives as potent, noncompetitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov
Table 2: Binding Affinities of Piperazine Analogs to Specific Targets
| Compound Family | Target | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| Arylalkylsulfonyl piperazines | Sigma-1/Sigma-2 Receptors | Receptor Binding | Kiσ1 = 0.96 nM; 96-fold selectivity for σ1 | nih.gov |
| Bridged piperazine analogs | Dopamine Transporter (DAT) | Transporter Binding | IC50 = 8.0 nM for N-methyl analog | nih.gov |
| Piperazine-based antagonists | P2X4 Receptor | Ca²⁺-flux Assay | Potent antagonism, outperforming paroxetine | nih.gov |
| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | α-glucosidase | Enzyme Kinetics | Potent, noncompetitive inhibition (Ki = 5.75 μM) | nih.gov |
High-Throughput Screening Methodologies
High-throughput screening (HTS) has been instrumental in the discovery of novel piperazine-based drug candidates. This technology allows for the rapid testing of large chemical libraries to identify compounds with desired biological activity. e-century.usewadirect.com
One successful HTS campaign involved the screening of a 2,560-compound library using cell proliferation and cytotoxicity assays, which led to the identification of a potent piperazine derivative, C505, as a promising anticancer candidate. e-century.us HTS can be applied to various discovery phases, including identifying potential drug candidates, screening for genes associated with diseases, and discovering therapeutic antibodies. ewadirect.com
Advanced HTS platforms, such as thermal denaturation-based assays, have been developed to identify inhibitors for specific protein families. nih.gov For example, a high-throughput Thermofluor-based assay was designed to find inhibitors of STAT proteins by measuring changes in the fluorescence of a labeled peptide bound to the protein as a function of temperature. nih.gov Modern screening facilities often utilize automated systems like the Opera Phenix Plus for high-content imaging and the Envision HTS Plate Reader, which supports multiple detection modalities including fluorescence, luminescence, and absorbance for rapid analysis of multi-well plates. cuanschutz.edu
Preclinical Mechanistic Investigations
Following the identification of active compounds, preclinical studies are conducted to elucidate their mechanisms of action, from target validation to the characterization of downstream cellular effects.
Identification and Validation of Molecular Targets
The binding assays described previously serve as the first step in identifying and validating molecular targets. The high affinity of specific piperazine analogs for targets such as sigma receptors, the dopamine transporter, and the P2X4 receptor validates these biomolecules as central to the compounds' activity. nih.govnih.govnih.gov
Further investigation into the piperazine derivative C505 revealed that it inhibits multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us Similarly, a novel 1,2,4-triazine sulfonamide derivative was found to modulate the levels of several molecules involved in colorectal cancer prognosis, such as sICAM-1, mTOR, Beclin-1, and cathepsin B. nih.gov Molecular docking studies have also been used to validate targets; for example, 1-substituted-4-phenylpiperazine derivatives were modeled binding to the active site of the HSP90 protein, a known cancer target. mfd.org.mk
Dissection of Downstream Cellular Pathways and Effects (e.g., Cell Cycle Progression, DNA Integrity)
Once a compound engages its target, it triggers a cascade of downstream cellular events. Research has focused on how piperazine analogs affect processes like cell cycle progression, DNA integrity, and other signaling pathways.
The promising phenylsulfonylpiperazine derivative, Compound 3, was found to upregulate the expression of E-Cadherin (CDH1) transcripts, which is significant as it suggests an impact on the epithelial-mesenchymal transition, a key process in metastasis. mdpi.com The compound C505 was shown to induce caspase-dependent apoptosis and dramatically reduce the levels of total and phosphorylated BCR-ABL protein. e-century.us Consequently, the phosphorylation of BCR-ABL substrates like STAT5 and CRKL was also diminished, confirming inhibition of this critical leukemia pathway. e-century.us
Some bifunctional agents can directly damage DNA by causing cross-linking, strand breaks, and chromosomal aberrations, which disrupts DNA synthesis and can lead to cell cycle arrest and apoptosis. nih.gov In a different mechanism, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect cells from oxidative stress by reducing reactive oxygen species (ROS) production, stabilizing the mitochondrial membrane potential, and promoting cell survival through an IL-6/Nrf2 positive-feedback loop. nih.gov
Biophysical Characterization of Ligand-Biomolecule Interactions (e.g., DNA binding)
Biophysical techniques provide a detailed view of the physical interactions between a ligand and its target biomolecule. These methods are crucial for understanding binding modes and affinities.
Spectroscopic studies have shown that certain phenylpiperazine derivatives of 1,2-benzothiazine can bind to the minor groove of calf thymus DNA (ct-DNA). nih.gov Other studies using UV/vis spectrophotometry, circular dichroism, and thermal melting experiments have characterized benzothiazine-based molecules as DNA/RNA groove binders. mdpi.com The interaction of a platinum complex containing a piperazine ligand with DNA revealed that the resulting cross-links distort the DNA helix by inducing bending and local unwinding. researchgate.net
The binding of ligands to transport proteins like human serum albumin (HSA) is also a key area of biophysical investigation, as it affects a drug's bioavailability. The interaction between HSA and a synthetic porphyrin was evaluated using multiple spectroscopic techniques, which indicated a spontaneous, ground-state association with a moderate binding affinity (10⁴ M⁻¹). nih.govmdpi.com Crystal structure analysis of a bioactive piperazine analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine , provided precise data on its conformation, revealing a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom. researchgate.net
Investigating Mechanisms of Selective Action
The selective action of pharmacological agents is a critical determinant of their therapeutic potential and safety profile. For analogs of this compound, research has focused on elucidating the structural features that govern their selective modulation of specific biological targets. Investigations into these mechanisms have been particularly prominent in the context of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric conditions. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in identifying the chemical modifications that enhance the potency and selectivity of these compounds. nih.gov By systematically altering different parts of the molecular scaffold, researchers have been able to probe the interactions between the ligands and their receptor binding sites. This approach has yielded valuable insights into the molecular determinants of selectivity.
A key strategy in these investigations has been the development of a focused library of compounds based on a lead scaffold identified through structure-based virtual screening. nih.gov This lead compound, a sulfonylpiperazine derivative, was found to be an inhibitor of nAChRs, with a preference for the Hα4β2 subtype. nih.gov The synthesis of various analogs was achieved through a convergent synthetic route, allowing for the facile introduction of diverse chemical moieties on both sides of the core piperazine structure. nih.gov
The investigation into the selective action of these analogs has centered on their activity as negative allosteric modulators (NAMs) of human α4β2 (Hα4β2) and human α3β4 (Hα3β4) nAChRs. nih.gov NAMs bind to a site on the receptor that is distinct from the agonist binding site, and in doing so, they reduce the response of the receptor to the agonist. The selectivity of these sulfonylpiperazine analogs is therefore a function of their differential affinity and efficacy at the allosteric sites of different nAChR subtypes.
The chemical features that are crucial for both potency and selectivity on Hα4β2 nAChRs have been described through these SAR studies. nih.gov The data generated from these studies allows for a detailed understanding of how specific structural changes influence the pharmacological profile of the compounds.
Below are interactive data tables summarizing the structure-activity relationships of selected this compound analogs, highlighting the features that contribute to their selective action.
Table 1: Structure-Activity Relationship of Analogs with Modifications on the Arylsulfonyl Moiety
| Compound ID | Arylsulfonyl Group | Hα4β2 nAChR IC₅₀ (µM) | Hα3β4 nAChR IC₅₀ (µM) | Selectivity (Hα3β4/Hα4β2) |
| 1 | 4-Fluorophenyl | 1.5 | 10 | 6.7 |
| 12 | 2,4-Difluorophenyl | 0.8 | 12 | 15.0 |
| 13 | 4-Chlorophenyl | 2.1 | 15 | 7.1 |
| 14 | 4-Bromophenyl | 2.5 | 18 | 7.2 |
| 15 | 4-Methoxyphenyl | 3.0 | 25 | 8.3 |
This table illustrates how substitutions on the phenylsulfonyl ring influence the inhibitory potency and selectivity of the analogs for Hα4β2 over Hα3β4 nAChRs. The data is based on findings from SAR studies. nih.gov
Table 2: Structure-Activity Relationship of Analogs with Modifications on the Piperazine N-substituent
| Compound ID | N-substituent | Hα4β2 nAChR IC₅₀ (µM) | Hα3β4 nAChR IC₅₀ (µM) | Selectivity (Hα3β4/Hα4β2) |
| 1 | 2-Bromoacetamide | 1.5 | 10 | 6.7 |
| 25 | 2-Chloroacetamide | 1.2 | 9 | 7.5 |
| 26 | 2-Hydroxyacetamide | 5.4 | 45 | 8.3 |
| 27 | Acetamide | 8.9 | 70 | 7.9 |
| 30 | Propionamide | 6.2 | 55 | 8.9 |
This table demonstrates the impact of varying the substituent on the nitrogen atom of the piperazine ring, distal to the sulfonyl group, on the inhibitory activity and selectivity. nih.gov
The findings from these investigations underscore the importance of the specific substitution patterns on the aromatic ring of the sulfonyl group and the nature of the substituent on the second nitrogen of the piperazine ring in determining the selective pharmacological action of these analogs. nih.gov For instance, the presence of a 2,4-difluoro substitution on the phenyl ring significantly enhances selectivity for the Hα4β2 nAChR subtype. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Analysis of Substituent Effects on Biological Activity
The biological activity of arylsulfonylpiperazine derivatives can be significantly modulated by the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) moiety. Systematic analysis of these substituent effects is a cornerstone of the lead optimization process in drug discovery.
Research into a series of sulfonylpiperazine analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs) has provided valuable insights into SAR. nih.gov A lead compound, which features a p-fluorobenzenesulfonyl piperazine fragment, demonstrated inhibitory activity on both Hα4β2 and Hα3β4 nAChRs. nih.gov The substitution pattern on the phenyl ring of the sulfonylpiperazine moiety has been shown to be a key determinant of both potency and selectivity. For instance, moving the fluorine substituent from the para to the ortho position on the benzenesulfonyl ring resulted in a significant 12-fold decrease in potency for the Hα3β4 nAChR, while having no significant effect on the Hα4β2 nAChR. nih.gov This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of the substituent.
Further modifications, such as replacing the phenyl ring with a pyridinyl or a p-methoxyphenyl group, also led to varied effects on receptor potency. The pyridinyl analog showed a decrease in potency for both receptor subtypes, whereas a simple phenyl analog led to a two-fold increase in potency for both. nih.gov These findings suggest that both electronic and steric factors of the substituent play a crucial role in the interaction with the receptor.
In another study focusing on phenylsulfonylpiperazine derivatives as potential anticancer agents, the nature and position of electron-withdrawing and electron-donating functional groups on the core structure were found to impact the electronic and steric properties, which in turn contributed to their observed cytotoxic effects. mdpi.com
The following interactive data table summarizes the inhibitory activity of a series of sulfonylpiperazine analogs on Hα4β2 and Hα3β4 nAChRs, illustrating the impact of different substituents.
Impact of the Difluorophenyl Moiety on Pharmacodynamic and Pharmacokinetic Profiles
The inclusion of a 2,4-difluorophenyl group in a molecule can have a profound impact on its pharmacodynamic and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
The pharmacodynamic effects are often influenced by the electronic nature of the fluorine atoms. The strong electron-withdrawing properties of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect interactions with biological targets. niscpr.res.in In the context of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine, the difluoro substitution pattern can influence the electrostatic potential of the phenyl ring, potentially leading to more favorable interactions with the receptor binding site.
From a pharmacokinetic perspective, fluorination can significantly improve ADME properties. For instance, the introduction of fluorine can block sites of metabolism, leading to increased metabolic stability and a longer half-life. nih.gov This is a critical consideration in drug design, as rapid metabolism can lead to low bioavailability and the need for more frequent dosing. A study on MK2 inhibitors demonstrated that the introduction of fluorine atoms led to improved permeability, solubility, and in vivo clearance, resulting in enhanced oral exposure. nih.gov
Computational studies on 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol have been conducted to predict its ADMET properties. niscpr.res.in Such in silico models are valuable tools in the early stages of drug discovery to assess the drug-like properties of a compound and to guide further optimization. niscpr.res.in These models can predict various parameters, including absorption levels, blood-brain barrier penetration, and potential for toxicity. researchgate.net
The following interactive data table provides a summary of the predicted ADME properties for a compound containing a 2,4-difluorophenyl moiety, highlighting the utility of in silico tools in drug development.
Role of the Sulfonyl Linkage in Molecular Recognition and Binding
The sulfonyl group is a strong hydrogen bond acceptor, capable of forming two hydrogen bonds with suitable donor groups on a receptor. nih.gov These hydrogen bonding interactions can significantly contribute to the stability of the drug-receptor complex and are often crucial for biological activity. researchgate.net Furthermore, the geometry of the sulfonyl group is tetrahedral, which can impose specific conformational constraints on the molecule, orienting the phenyl and piperazine rings in a manner that is favorable for binding. researchgate.net
In addition to hydrogen bonding, the sulfonyl group can participate in other non-covalent interactions, such as dipole-dipole and van der Waals interactions. nih.gov The strong electron-withdrawing nature of the sulfonyl group can also influence the electronic properties of the adjacent phenyl ring, modulating its ability to engage in pi-stacking or other aromatic interactions within the binding pocket. nih.gov
Molecular modeling and X-ray crystallography studies of sulfonyl-containing compounds have provided detailed insights into their binding modes. nih.gov For example, Hirshfeld surface analysis of a heteroaryl sulfonyl fluoride (B91410) revealed that the sulfonyl oxygens participate in various intermolecular interactions, highlighting their importance in the crystal packing and, by extension, in receptor binding. nih.gov
Conformational Flexibility and Steric Hindrance in the Piperazine Ring
The piperazine ring in this compound is a six-membered heterocycle that can adopt various conformations, with the chair conformation generally being the most stable. nih.gov The conformational flexibility of the piperazine ring is a critical factor in its ability to adapt to the geometry of a receptor's binding site.
The piperazine ring can undergo ring inversion, allowing it to switch between different chair conformations. The energetic barrier for this inversion can be influenced by the nature of the substituents on the nitrogen atoms. The presence of bulky substituents can increase the energy barrier for ring inversion and may favor a particular conformation. nih.gov
Steric hindrance is another important consideration. The size and shape of the substituents on the piperazine ring can influence how the molecule fits into the binding pocket of a receptor. nih.gov Bulky substituents may cause unfavorable steric clashes with amino acid residues in the binding site, leading to a decrease in binding affinity. nih.gov Conversely, in some cases, a certain degree of steric bulk may be necessary to achieve optimal interactions with the receptor.
Computational methods, such as conformational analysis and molecular dynamics simulations, are valuable tools for studying the conformational preferences and flexibility of piperazine derivatives. wu.ac.thnjit.edu These studies can provide insights into the low-energy conformations of the molecule and how it might orient itself within the binding site of a target protein. wu.ac.th For example, a conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives helped to design a pharmacophore model for their sedative-hypnotic activity. nih.gov
Development of Predictive Models for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. creative-biolabs.com These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov
For sulfonylpiperazine derivatives, QSAR models can be developed to predict their activity against various biological targets. These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. nih.gov
A typical 2D-QSAR model might take the form of a multiple linear regression (MLR) equation, such as:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN mdpi.com
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), c0, c1, c2, ... cn are regression coefficients, and Descriptor1, Descriptor2, ... DescriptorN are the calculated molecular descriptors.
For example, a QSAR study on a series of piperazine derivatives as mTORC1 inhibitors resulted in an MLR model that correlated the inhibitory activity with descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). longdom.orgopenpharmaceuticalsciencesjournal.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights into the steric and electrostatic requirements for optimal binding by creating 3D contour maps that visualize regions where modifications to the molecule would be favorable or unfavorable for activity. nih.gov The development of robust and predictive QSAR models for this compound and its analogs can guide the design of new compounds with improved potency and selectivity. longdom.org
The following table provides an example of a QSAR model equation and its statistical validation parameters for a series of piperazine derivatives.
Computational Chemistry and Molecular Modeling for Drug Discovery
Quantum Mechanical Studies for Electronic and Reactivity Profiles
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. researchgate.net These studies provide a fundamental understanding of the molecule's behavior at an electronic level.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgmalayajournal.org The energy gap between the HOMO and LUMO (E_gap) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity. mdpi.com For a series of aryl sulfonyl piperazine (B1678402) derivatives studied using DFT at the B3LYP/6-31G(d,p) level, the HOMO-LUMO energy gap was measured to explain electronic transitions. researchgate.net These calculations help predict how the molecule will interact with biological targets. wikipedia.org
Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, which is crucial for understanding intermolecular interactions. researchgate.netlibretexts.org These maps use a color spectrum to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id In studies of aryl sulfonyl piperazine derivatives, MEP analysis identified that the negative electrostatic potential is localized on the sulfamide (B24259) function, while positive potential is found around the hydrogen atoms, predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net
| Parameter | Description | Typical Finding |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| E_gap (HOMO-LUMO) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. malayajournal.org |
| MEP Analysis | Molecular Electrostatic Potential | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. researchgate.net |
Molecular Docking and Ligand-Target Binding Pose Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. impactfactor.org It is widely used in drug design to understand drug-receptor interactions and to screen for potential drug candidates. impactfactor.org For arylpiperazine and sulfonyl piperazine derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets.
Studies on novel phenylpiperazine derivatives of 1,2-benzothiazine have used molecular docking to show their ability to bind to topoisomerase II (Topo II) and DNA, forming key hydrogen bonds with amino acid residues like Asp. nih.gov Similarly, docking of arylpiperazine derivatives designed as androgen receptor (AR) antagonists revealed that their binding is primarily driven by hydrophobic interactions within the AR ligand-binding pocket. nih.gov In another study, docking simulations of 1,2,4-triazine (B1199460) sulfonamide derivatives into the active sites of receptors involved in cancer (such as ERα) helped to rationalize their potential anticancer activity. mdpi.commdpi.com These simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
| Derivative Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Phenylpiperazine-1,2-benzothiazines | Topoisomerase II-DNA Complex | Hydrogen bonding with Asp residues. | nih.gov |
| Arylpiperazines | Androgen Receptor (AR) | Primarily hydrophobic interactions. | nih.gov |
| Diarylpyrimidine-piperazine sulfonyls | HIV-1 Reverse Transcriptase | Hydrogen bonds with backbone residues (e.g., Lys101, Lys103). | researchgate.net |
| 1,2,4-Triazine Sulfonamides | Estrogen Receptor α (ERα) | Binding within the receptor's active site. | mdpi.com |
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this binding over time. researchgate.netnih.gov MD simulations model the movements and conformational changes of the protein and ligand, providing a more realistic representation of the biological environment. nih.gov
For a diarylpyrimidine derivative bearing a piperazine sulfonyl moiety, MD simulations were conducted to understand its broad-spectrum inhibitory activity against HIV-1 reverse transcriptase variants. researchgate.net These simulations assess the stability of the docked complex, analyze fluctuations in atomic positions, and quantify dynamic interactions like hydrogen bonds over the simulation period. researchgate.netresearchgate.net Such studies can reveal how a ligand adapts to mutations in the binding site and the role of water molecules in mediating interactions, which are critical for designing robust inhibitors. unibas.ch The analysis often includes calculating the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex.
Virtual Screening for Identification of Novel Bioactive Compounds
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The 1-[(2,4-Difluorophenyl)sulfonyl]piperazine scaffold and its analogues can be used as a query in both ligand-based and structure-based virtual screening campaigns.
In a ligand-based approach, known active compounds are used to search for other molecules with similar structural or chemical features. nih.gov In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of a target protein, and compounds are ranked based on their predicted binding affinity or docking score. nih.govnih.gov This approach has been successfully used to identify novel scaffolds for inhibitors of various protein targets. nih.gov For instance, screening of compound libraries has identified piperazine-containing molecules as promising hits, which are then synthesized and tested experimentally. mdpi.comresearchgate.net This process significantly narrows down the number of compounds that need to be evaluated in the lab, saving time and resources.
De Novo Drug Design Approaches Based on Scaffold Features
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often using fragments or scaffolds of known active molecules. The this compound structure is considered a "privileged scaffold" because it appears in numerous biologically active compounds across different therapeutic areas. nih.govresearchgate.net
The key features of this scaffold that are valuable for de novo design include:
The Piperazine Ring: A versatile core that provides a good anchor for attaching various substituents in a defined spatial orientation. Its basic nature can also improve the pharmacokinetic properties of a molecule. nih.govmdpi.com
The Sulfonamide Linker: This group can act as a hydrogen bond donor and acceptor, forming critical interactions with protein targets. mdpi.com
The 2,4-Difluorophenyl Group: The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability.
In de novo design, these fragments can be used as building blocks. Algorithms can "grow" new structures from this scaffold or link it with other fragments to generate novel molecules that fit the steric and electronic requirements of a target's active site. nih.gov This approach has been used to design novel ligands for various receptors by modifying and building upon existing arylpiperazine cores. nih.gov
Medicinal Chemistry Optimization and Translational Potential
Lead Compound Identification and Optimization Strategies
The discovery of a lead compound is the foundational step in any drug discovery program, transitioning from basic research to the development of a potential therapeutic. solubilityofthings.com A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for extensive optimization. solubilityofthings.comyoutube.com For the sulfonylpiperazine series, lead compounds are typically identified through several established methods.
High-Throughput Screening (HTS): Large chemical libraries, often containing millions of diverse, drug-like molecules, are screened against a specific biological target using automated assays. youtube.comslideshare.net Hits, which are compounds showing promising activity, are then validated and scrutinized for their potential as lead candidates. youtube.com
Fragment-Based Drug Discovery (FBDD): This approach identifies low-molecular-weight fragments that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound.
Rational Drug Design: Leveraging knowledge of the biological target's structure, computational methods like molecular docking can predict how compounds might bind, allowing for the in silico design of potential leads. slideshare.net
Once a sulfonylpiperazine "hit" is identified, it undergoes a rigorous lead optimization process. This iterative cycle of design, synthesis, and testing aims to enhance the compound's pharmacological profile. Key objectives include improving potency and efficacy, increasing selectivity for the intended target, and refining pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). solubilityofthings.com
A common optimization strategy involves exploring the Structure-Activity Relationship (SAR) of the lead compound. For the sulfonylpiperazine scaffold, this typically involves systematic modifications at three key positions: the aryl ring of the sulfonyl group, the piperazine (B1678402) ring itself, and the second nitrogen of the piperazine. For instance, in the development of LpxH inhibitors, modifications to the aryl group, such as replacing a m-chloro group with Br, CH₃, or CF₃, were explored to understand the impact on inhibitory activity. nih.gov Similarly, attaching different acyl chains to the piperazine nitrogen was shown to improve compound potency. nih.gov
Table 1: Example of Structure-Activity Relationship (SAR) Exploration in a Sulfonylpiperazine Series This table illustrates hypothetical data based on common SAR findings in medicinal chemistry literature.
| Modification Position | Substituent | Target Activity (IC₅₀, nM) | Rationale for Modification |
|---|---|---|---|
| Aryl Sulfonyl Ring | 2,4-difluoro | 50 | Enhance potency and metabolic stability. |
| 4-chloro | 120 | Initial hit from screening. | |
| 3,5-dichloro | 85 | Explore impact of electronic effects. nih.gov | |
| 4-methoxy | 300 | Probe for hydrogen bond acceptors. | |
| Piperazine N-substituent | -H | 500 | Parent fragment. |
| -CH₃ | 250 | Improve cell permeability. | |
| -CH₂CH₂OH | 150 | Introduce polarity, improve solubility. | |
| -(CH₂)₂-Aryl | 25 | Explore additional binding pockets. |
Scaffold Diversity and Bioisosteric Replacements in Sulfonylpiperazine Series
The piperazine ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in successful drugs and its ability to present substituents in defined spatial orientations to interact with biological targets. nih.govmdpi.com It offers easy derivatization and often imparts favorable physicochemical properties. cambridgemedchemconsulting.com However, to move beyond existing chemical space, improve properties, or secure novel intellectual property, medicinal chemists often explore scaffold diversity and bioisosteric replacements. spirochem.comdrughunter.com
Bioisosteres are functional groups or molecules that possess similar chemical and physical properties, which can elicit a comparable biological response. drughunter.com Their use is a key strategy for modulating a lead compound's characteristics without drastically altering its interaction with the target. spirochem.com
In the sulfonylpiperazine series, bioisosteric replacement can be applied to several parts of the molecule:
Piperazine Ring Replacements: To modulate basicity (pKa), lipophilicity, and conformational rigidity, the piperazine core can be replaced with other cyclic diamines or related structures. Examples include homopiperazine, 3-substituted azetidines, or bicyclic amines. cambridgemedchemconsulting.com Exploring such replacements can lead to improved metabolic stability and reduced interaction with off-targets like the hERG channel, which is a common liability for basic amines. cambridgemedchemconsulting.com
Aryl Group Replacements: The 2,4-difluorophenyl group may be replaced with other aromatic or heteroaromatic systems to explore different binding interactions or to fine-tune electronic properties. For example, replacing a phenyl ring with a pyridine (B92270) ring can introduce a basic handle and alter the molecule's solubility and metabolic profile. mdpi.com
Table 2: Common Bioisosteric Replacements for the Sulfonylpiperazine Scaffold
| Original Moiety | Bioisosteric Replacement | Potential Advantage(s) |
|---|---|---|
| Piperazine | Homopiperazine | Altered conformation and pKa, improved metabolic stability. cambridgemedchemconsulting.com |
| Diazabicyclo[2.2.1]heptane | Increased rigidity, novel vector positioning. | |
| 3-Aminoazetidine | Elimination of a chiral center, altered pKa. cambridgemedchemconsulting.com | |
| Sulfonamide | Phosphine (B1218219) Oxide | Alternative hydrogen bonding pattern. chem-space.com |
| Reverse Sulfonamide | Altered synthetic route and chemical stability. | |
| 1,2,4-Oxadiazole | Can mimic amide/sulfonamide geometry, metabolically stable. nih.gov | |
| Phenyl Ring | Pyridine Ring | Introduce polarity, potential for new H-bonds. mdpi.com |
| Thiophene Ring | Altered size and electronic character. |
Strategies for Improving Selectivity and Reducing Off-Target Effects
A critical goal of lead optimization is to maximize the compound's selectivity for its intended biological target while minimizing interactions with other proteins, which can cause unwanted side effects. solubilityofthings.com The sulfonylpiperazine scaffold, while versatile, requires careful tuning to achieve high selectivity.
One common strategy is to exploit structural differences between the target protein and related off-targets. By introducing substituents that create favorable interactions with unique residues in the target's binding pocket or steric clashes with residues in off-target pockets, selectivity can be dramatically improved. For example, in the development of kinase inhibitors, selectivity is often achieved by designing compounds that bind to less-conserved regions of the ATP-binding site. nih.gov
Another approach involves modulating the physicochemical properties of the molecule. For instance, reducing the basicity of the piperazine nitrogen can decrease the likelihood of off-target effects associated with basic amines, such as hERG channel inhibition or promiscuous binding to various receptors. cambridgemedchemconsulting.com This can be achieved through the introduction of electron-withdrawing groups near the nitrogen or by employing bioisosteres with lower pKa values. cambridgemedchemconsulting.com
Furthermore, prodrug strategies can be employed to enhance selectivity. biomedres.us A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. This approach can be used to target specific tissues or cell types where the activating enzyme is present, thereby reducing systemic exposure and off-target effects. biomedres.us
Intellectual Property Considerations and Patent Landscape Analysis
The intellectual property (IP) landscape is a critical consideration in drug development. A strong patent position is essential to protect the significant investment required to bring a new drug to market. The patent landscape for sulfonylpiperazine derivatives is extensive, reflecting the scaffold's broad utility in medicinal chemistry.
Patents in this area typically fall into several categories:
Composition of Matter Patents: These are the most valuable patents, claiming novel chemical entities. For the 1-[(2,4-Difluorophenyl)sulfonyl]piperazine series, patents may claim a core structure with a Markush formula that defines a wide range of possible substituents at various positions. This allows a company to protect not only a specific lead compound but also a vast chemical space of related analogs.
Method of Use Patents: These patents claim the use of a known compound for a new therapeutic indication. For example, a company might discover that a sulfonylpiperazine derivative originally developed for one disease is also effective for another and patent this new use.
Process Patents: These patents protect a specific, novel, and non-obvious method of synthesizing a compound. For instance, a more efficient or scalable synthesis of a key intermediate can be patented. google.com
Analysis of the patent landscape reveals numerous filings from major pharmaceutical companies and academic institutions. For example, patents exist for arylpiperazine derivatives with applications as serotonin (B10506) reuptake inhibitors, 5-HT₃ antagonists, and 5-HT₁ₐ partial agonists for treating cognitive impairment. google.commdpi.com Other patents cover their use as kinase inhibitors for cancer therapy or as agents targeting infectious diseases. nih.govnih.gov Navigating this landscape requires careful strategic planning to ensure that a new drug candidate has freedom to operate and is protected by a robust patent portfolio.
Advanced Mechanistic Elucidation and Systems Level Analysis
Proteomics and Metabolomics for Comprehensive Biological Impact Assessment
There is no available research data on the application of proteomics or metabolomics to assess the biological impact of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine. Such studies would be essential to understand how the compound might alter protein expression profiles and metabolic pathways within cells or organisms. Without this data, it is not possible to detail its comprehensive biological impact at the molecular level.
Network Pharmacology for Understanding Polypharmacology and Mechanism Networks
Information regarding the network pharmacology of this compound is not present in the current body of scientific literature. Network pharmacology analyses are crucial for identifying the multiple protein targets a compound might interact with (polypharmacology) and for constructing the complex mechanism-of-action networks. The absence of such studies for this compound means its broader pharmacological profile and interaction networks remain uncharacterized.
Pharmacogenomics and Personalized Therapeutic Applications
There are no published pharmacogenomic studies related to this compound. Research in this area would be necessary to identify any genetic variations that could influence individual responses to the compound. Consequently, there is no foundation for developing personalized therapeutic applications based on an individual's genetic makeup.
Future Directions, Challenges, and Opportunities in Sulfonylpiperazine Research
Design of Next-Generation Sulfonylpiperazine Therapeutics
The design of future sulfonylpiperazine-based drugs is centered on enhancing potency and specificity while minimizing off-target effects and toxicity. A key strategy involves molecular hybridization, where the sulfonylpiperazine core is combined with other pharmacophores to create hybrid molecules with potentially synergistic or dual modes of action. nih.gov This approach has been used to develop novel antituberculosis agents and other therapeutic candidates. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this design process. omicsonline.org For instance, research on sulfonylpiperazine inhibitors of the bacterial enzyme LpxH involved systematic modifications of the phenyl and N-acetyl groups to enhance inhibitory potency. nih.gov The discovery that certain substitutions on the phenyl ring led to enhanced antibiotic activity provides a clear roadmap for future design principles aimed at developing new antibiotics against multidrug-resistant Gram-negative pathogens. nih.govnih.gov
Furthermore, the introduction of different substituents to the piperazine (B1678402) ring is a common tactic to improve the pharmacological profile. Piperazine is recognized as a valuable scaffold for improving the druggability of compounds, and its disubstituted nitrogen atoms are critical in achieving selectivity and potency against various biological targets. nih.govresearchgate.net The development of next-generation therapeutics will rely on these established medicinal chemistry strategies to refine the activity of sulfonylpiperazine derivatives against a wide range of diseases, including cancer and infectious diseases. nih.govmdpi.com
Exploration of Novel Target Space for Disease Intervention
A significant opportunity in sulfonylpiperazine research lies in the exploration of novel biological targets to address unmet medical needs. The versatility of the sulfonylpiperazine scaffold allows it to be adapted to interact with a wide array of proteins, opening up new avenues for disease intervention.
Recent research has successfully identified novel targets for this class of compounds. For example, a series of sulfonylpiperazine compounds were found to prevent Plasmodium falciparum, the parasite responsible for malaria, from invading red blood cells. plos.orgnih.gov This effect was traced to a previously unexplored mechanism: the disruption of the interaction between actin-1 and profilin, two proteins essential for parasite motility and invasion. plos.orgnih.gov This discovery not only provides a new strategy for antimalarial drug development but also establishes the sulfonylpiperazine series as a valuable tool for studying actin polymerization in the malaria parasite. plos.org
In another pioneering effort, the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) has been identified as a promising target for new antibiotics against Gram-negative bacteria. nih.gov Sulfonylpiperazine derivatives were instrumental in validating this target, with structural analysis revealing how these inhibitors bind to the enzyme's active site. nih.gov This knowledge is now being used to design more potent LpxH inhibitors. nih.govnih.gov The process of identifying new targets for known compound classes is being accelerated by in silico methods, which can predict potential interactions and expand the known biological space of natural and synthetic molecules. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Screening
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery landscape, and their application to sulfonylpiperazine research holds immense promise. researchgate.netbpasjournals.com These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties, reducing the time and cost associated with traditional drug development. nih.govnih.gov
AI and ML algorithms can be applied at nearly every stage of the design process. nih.gov For sulfonylpiperazine derivatives, these methods can be used for:
High-Throughput Virtual Screening (HTVS): AI can rapidly screen vast virtual libraries of sulfonylpiperazine analogs against specific biological targets, prioritizing compounds that are most likely to be active. researchgate.netnih.gov
De Novo Design: Machine learning models can generate entirely new sulfonylpiperazine-based structures with desired pharmacological properties, expanding the chemical space for drug discovery. researchgate.netnih.gov
Predicting Drug-Target Interactions: AI can predict the binding affinity and potential biological targets of novel sulfonylpiperazine compounds, helping to elucidate their mechanism of action and identify potential off-target effects. researchgate.net
Optimizing ADMET Properties: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing chemists to design molecules with better pharmacokinetic profiles early in the discovery process. springernature.com
By integrating structure-based drug design techniques like molecular docking with AI and ML, researchers can more rationally design and synthesize sulfonylpiperazine derivatives with improved efficacy and safety profiles. omicsonline.org This synergy between computational power and synthetic chemistry is poised to accelerate the development of the next generation of medicines. bpasjournals.com
Addressing Research Gaps and Overcoming Development Challenges
Despite the promise of sulfonylpiperazine derivatives, their path to clinical application is fraught with challenges common to all drug development programs. A major hurdle is the high cost and lengthy timeline of the discovery and development process. springernature.comnih.gov
Key challenges in the development of sulfonylpiperazine therapeutics include:
Metabolic Instability: A significant barrier for some sulfonylpiperazine series is rapid clearance in the body. For example, the development of an antimalarial sulfonylpiperazine compound, MMV291, has been hampered by its high clearance in liver microsomes, necessitating further medicinal chemistry to improve its metabolic stability. plos.org
Molecular Complexity: The average number of chemical steps required to synthesize a new chemical entity has increased significantly, adding complexity and cost to manufacturing. contractpharma.com Developing efficient and scalable synthetic routes for complex sulfonylpiperazine derivatives is a continuous challenge. contractpharma.com
Predictive Validity of Models: A long-standing challenge in drug discovery is the poor translation of results from animal models to human clinical trials. nih.govcas.org This can lead to the incorrect advancement or termination of promising drug candidates. cas.org
Patient Recruitment and Trial Complexity: Clinical trials are becoming larger and more complex, making patient recruitment and retention a primary challenge for many drug developers. ppd.com
Overcoming these obstacles requires a multi-faceted approach, including innovative clinical trial designs, better collaboration between academia and industry, and the use of technologies like iPSCs to create more predictive human disease models. cas.orgppd.com Addressing research gaps, such as a full understanding of the underlying mechanisms of many diseases, is also critical for successful drug development. nih.gov
Prospects for Clinical Advancement of Sulfonylpiperazine Derivatives
The piperazine moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs, and its presence in the sulfonylpiperazine scaffold confers favorable physicochemical and pharmacokinetic properties. researchgate.netmdpi.commdpi.com This inherent "drug-likeness" provides a strong foundation for the clinical advancement of its derivatives.
The broad spectrum of biological activities demonstrated by sulfonylpiperazine compounds—including anticancer, antimalarial, and antibacterial effects—highlights the immense potential of this class. nih.govnih.govplos.org Several derivatives have shown significant potency in preclinical studies, inhibiting tumor growth in animal models or demonstrating activity against drug-resistant pathogens. nih.gov For instance, certain 1-benzhydryl-sulfonyl-piperazine derivatives have exhibited notable tumor inhibitory and anti-angiogenic effects in vivo. nih.gov
While many compounds show promise, the journey to the clinic requires overcoming the challenges of metabolic instability, potential toxicity, and the complexities of clinical trials. plos.orgcontractpharma.com The successful progression of sulfonylpiperazine derivatives will depend on rigorous medicinal chemistry efforts to optimize lead compounds, coupled with advanced trial designs and a deeper understanding of their biological targets. omicsonline.orgppd.com Given the scaffold's versatility and the continuous innovation in drug discovery technologies, the prospects for seeing novel sulfonylpiperazine-based therapies reach patients remain bright.
Data Tables
Table 1: Examples of Biologically Active Sulfonylpiperazine Derivatives and Their Targets
| Derivative Class/Compound | Therapeutic Area | Biological Target/Mechanism of Action | Reference |
|---|---|---|---|
| MMV020291 (MMV291) | Antimalarial | Inhibits actin-1/profilin interaction in P. falciparum | plos.orgnih.gov |
| JH-LPH-28 / JH-LPH-33 | Antibiotic | Inhibitor of LpxH in Gram-negative bacteria | nih.govnih.gov |
| 1-Benzhydryl-sulfonyl-piperazine derivatives | Anticancer | Inhibition of tumor growth and angiogenesis | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-[(2,4-Difluorophenyl)sulfonyl]piperazine |
| 1-Benzhydryl-sulfonyl-piperazine |
| Aripiprazole |
| Aripiprazole Lauroxyl |
| Cariprazine |
| Flibanserin |
| Levocetirizine |
| MMV020291 (MMV291) |
| Netupitant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
